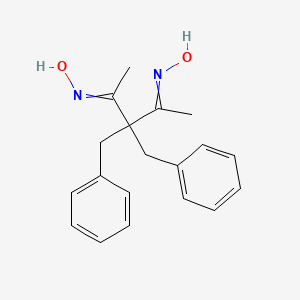
N,N'-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a pentane backbone with diylidene and dihydroxylamine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine typically involves multi-step organic reactions One common method includes the condensation of benzylamine derivatives with appropriate ketones or aldehydes under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the diylidene linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the diylidene groups to saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diylidene and dihydroxylamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Diphenylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Dibenzylhexane-2,4-diylidene)dihydroxylamine
Uniqueness
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for forming various derivatives. Additionally, its diylidene and dihydroxylamine functionalities provide versatility in chemical reactions and applications.
Propiedades
Número CAS |
113768-15-3 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(3,3-dibenzyl-4-hydroxyiminopentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O2/c1-15(20-22)19(16(2)21-23,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,22-23H,13-14H2,1-2H3 |
Clave InChI |
KGFWGPTUACOXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)

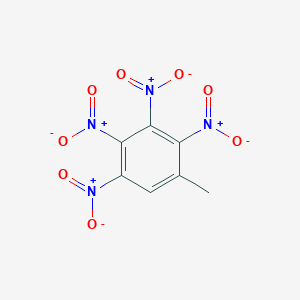
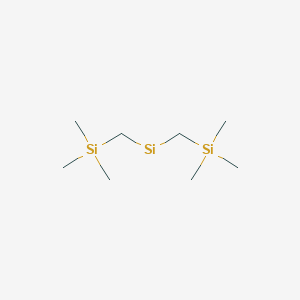
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
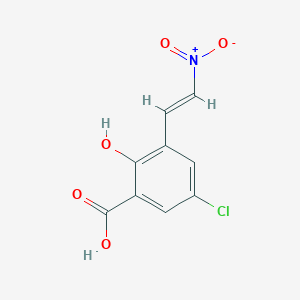
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
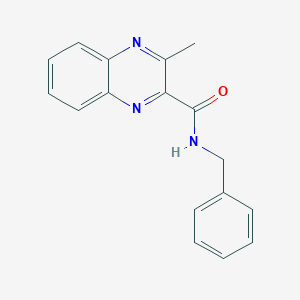
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
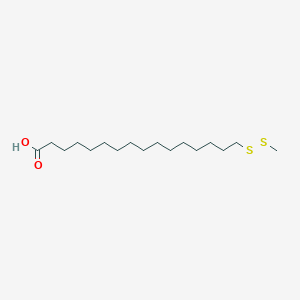
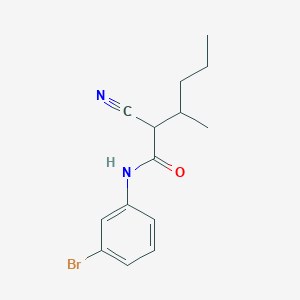

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
